Zirconium dihydrogen phosphate

描述

属性

CAS 编号 |

13772-29-7 |

|---|---|

分子式 |

H3O4PZr |

分子量 |

189.22 g/mol |

IUPAC 名称 |

phosphoric acid;zirconium |

InChI |

InChI=1S/H3O4P.Zr/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChI 键 |

SDKTUKJXHDZWMB-UHFFFAOYSA-N |

SMILES |

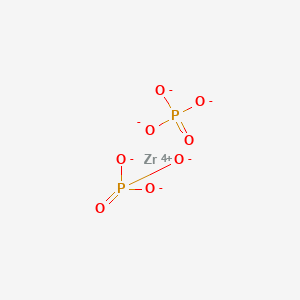

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zr+4] |

规范 SMILES |

OP(=O)(O)O.[Zr] |

相关CAS编号 |

13765-95-2 (Parent) |

产品来源 |

United States |

Synthesis Methodologies and Morphological Control of Zirconium Dihydrogen Phosphate

Hydrothermal Synthesis Routes for Zirconium Dihydrogen Phosphate (B84403) Materials

Hydrothermal synthesis is a widely utilized method for producing crystalline zirconium phosphate materials. This technique involves carrying out the synthesis in aqueous solutions under elevated temperature and pressure in a sealed vessel, such as an autoclave. researchgate.netelectrochemsci.org These conditions facilitate the dissolution and recrystallization of reactants, leading to the formation of well-defined crystalline products.

One of the key advantages of the hydrothermal method is the ability to control the product's phase and morphology by tuning the reaction parameters. For instance, a three-dimensional zirconium hydrogen phosphate, τ-Zr(HPO₄)₂, was prepared via hydrothermal synthesis. diva-portal.org Research has shown that parameters such as the Zirconium/Phosphorus (Zr/P) ratio, the amount of water, and the reaction temperature significantly influence the final product. In one study, the optimal conditions for preparing α-zirconium phosphate for metal ion adsorption were found to be a temperature of 160°C for 20 hours with a Zr/P ratio of 1/2. tandfonline.com The pH of the starting solution also plays a crucial role; studies on zirconium oxide nanoparticle synthesis have demonstrated that varying the pH can lead to different crystalline phases (monoclinic vs. tetragonal). electrochemsci.org

Reflux Synthesis Techniques for Crystalline Zirconium Dihydrogen Phosphate

Refluxing is a common and effective technique for synthesizing crystalline α-zirconium phosphate. nih.govccspublishing.org.cn The process typically involves heating a mixture of a zirconium salt (like zirconium oxychloride) and phosphoric acid for an extended period, allowing the solvent to boil and its vapor to be condensed and returned to the reaction flask. helsinki.fi This method is particularly effective for converting amorphous zirconium phosphate into a crystalline form. ccspublishing.org.cn

The degree of crystallinity of the resulting α-ZrP is directly influenced by the duration of the reflux and the concentration of the phosphoric acid solution. mdpi.com Longer reflux times and higher concentrations of H₃PO₄ generally lead to higher crystallinity. mdpi.comccspublishing.org.cn For instance, refluxing in concentrated phosphoric acid for extended periods can yield highly crystalline materials. ccspublishing.org.cn However, establishing a direct linear correlation between reflux time and crystal size can be challenging. ccspublishing.org.cn A specific reflux method can also be used to prepare a highly hydrated phase of zirconium phosphate, θ-ZrP (Zr(HPO₄)₂·6H₂O), which exhibits a larger interlayer distance (10.4 Å) compared to α-ZrP (7.6 Å). nih.gov

Precipitation Methods (e.g., Hydrofluoric Acid-Assisted, Oxalic Acid-Assisted)

Direct precipitation is another key method for synthesizing crystalline zirconium phosphate, often with the assistance of complexing agents to control the reaction rate and crystal growth. ccspublishing.org.cn This technique allows for the production of materials with a larger and more uniform crystal size compared to other methods. iitkgp.ac.in

Hydrofluoric Acid (HF)-Assisted Precipitation: In this method, hydrofluoric acid is added to a solution of a zirconium salt, forming a stable fluorocomplex of zirconium (e.g., ZrF₆²⁻). ccspublishing.org.cn This complexation prevents the rapid, uncontrolled precipitation of amorphous zirconium phosphate when phosphoric acid is added. The slow removal of HF, either by heating or under a flow of nitrogen, leads to the gradual dissociation of the fluorozirconium complex. This slow release of zirconium ions allows for the controlled precipitation and growth of large, well-formed α-ZrP crystals. ccspublishing.org.cn The conditions for preparing the largest crystals using this method were identified as a ZrOCl₂·8H₂O concentration of 0.13 M, an HF concentration of 0.715 M, a phosphoric acid concentration of 5 M, and a temperature of 50°C. iitkgp.ac.in

Oxalic Acid-Assisted Precipitation: Similar to HF, oxalic acid can be used as a complexing agent to regulate the synthesis of α-ZrP. nih.govccspublishing.org.cn Oxalic acid forms complexes with zirconium ions, which can then be slowly decomposed in the presence of phosphoric acid to yield crystalline α-ZrP. nih.govgoogle.com While early attempts resulted in low yields, further investigations optimized the process. A significantly improved yield of 90% was achieved by using molar ratios of H₃PO₄/Zr and H₂C₂O₄/Zr of 6 and 10, respectively. ccspublishing.org.cn

Sol-Gel Processing for this compound Fabrication

The sol-gel process is a versatile wet-chemical technique used to fabricate a wide variety of materials, including zirconium phosphate. nih.govmdpi.com This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. mdpi.com It is often considered a "green" synthesis method because it typically proceeds under mild conditions, at room temperature, and uses water or alcohol as solvents. nih.govmdpi.com

The process generally begins with the hydrolysis and polycondensation of molecular precursors, such as zirconium alkoxides [Zr(OR)₄] or salts like zirconium oxychloride, in the presence of a phosphate source. mdpi.commdpi.com For example, reacting zirconium propoxide with phosphoric acid can produce gels that, upon thermal activation, transform into zirconium phosphate with a vermicular morphology. csic.es The sol-gel method allows for excellent control over the final product's texture and properties. By incorporating polymers like polyethylene (B3416737) glycol (PEO) or polyacrylamide (PAM) into the process, followed by supercritical drying, α-ZrP with controllable macropores (0.5–5 μm) can be obtained. mdpi.comcsic.es

Minimalistic and Green Synthesis Protocols for this compound

In recent years, there has been a significant push towards developing environmentally friendly and sustainable synthesis methods. researchgate.net Minimalistic and green synthesis protocols aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. These methods often involve using reactants in near-stoichiometric amounts, minimizing solvent use, and operating under mild conditions. nih.govccspublishing.org.cn

A notable minimalistic route involves the direct reaction of powdered zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) with concentrated phosphoric acid. nih.govresearchgate.net This approach successfully produces highly crystalline α-zirconium phosphate within hours, achieving excellent yields with high atom economy. nih.govccspublishing.org.cn This method contrasts sharply with traditional syntheses that require large excesses of phosphoric acid, the addition of hazardous substances like HF, or long reaction times under reflux or hydrothermal conditions. researchgate.net Another green approach is the combustion method, where zirconyl nitrate (B79036) and phosphorous pentoxide are used as precursors in the presence of tamarind seed powder to produce zirconium phosphate nanoparticles. researchgate.net These sustainable protocols not only reduce the environmental impact but also offer advantages in terms of scalability and cost-effectiveness. nih.gov

Control of Crystallinity and Particle Size in this compound Synthesis

The control over crystallinity and particle size is paramount as these properties significantly affect the performance of this compound in various applications. mdpi.com Different synthesis strategies offer distinct levels of control over these characteristics.

Crystallinity: The degree of crystallinity can be tuned by adjusting synthesis conditions. In reflux methods, higher concentrations of phosphoric acid and longer reaction times generally result in increased crystallinity. mdpi.com Similarly, in minimalistic synthesis, increasing the H₃PO₄/Zr molar ratio can enhance crystallinity. nih.gov The use of mineralizers, such as sodium fluoride (B91410) (NaF) in mechanochemical synthesis, has been shown to significantly increase the crystallinity of γ-zirconium phosphate. nih.gov

Particle Size: Nanosized crystalline α-ZrP is typically obtained by refluxing amorphous ZrP in concentrated phosphoric acid solutions. ccspublishing.org.cn In contrast, microcrystalline α-ZrP with larger particle sizes, which are beneficial for applications like ion-exchange columns, are often produced via direct precipitation methods using complexing agents like HF or oxalic acid. ccspublishing.org.cn A study on the direct precipitation method with HF systematically examined the effects of reagent concentrations and temperature to achieve large and uniform crystal sizes. iitkgp.ac.in Minimalistic synthesis routes also allow for particle size control, from nanometers to microns, by simply varying the temperature and reaction time. nih.govresearchgate.net

Influence of Reaction Parameters on this compound Morphology

The morphology of this compound—ranging from platelets to rods to spheres—is heavily dependent on the specific reaction parameters employed during synthesis. nih.govmdpi.com The ability to tailor morphology is crucial for optimizing the material's properties for specific applications.

Temperature and Time: These are fundamental parameters that control nucleation and crystal growth rates. In minimalistic synthesis, varying the temperature and time allows for the production of α-ZrP with particle sizes ranging from nanometers to microns. nih.gov For precipitation methods, temperatures between 50-60°C have been found to be optimal for producing large, uniform crystals. iitkgp.ac.in

Reagent Ratios: The molar ratio of reactants, particularly the phosphoric acid to zirconium source (H₃PO₄/Zr), has a profound effect. Studies have shown that the length and thickness of crystalline α-ZrP plates are directly proportional to the concentration of phosphoric acid, while the length-to-thickness ratio varies inversely. mdpi.comcsic.es Increasing the H₃PO₄/Zr molar ratio in minimalistic synthesis not only enhances crystallinity but also affects the size of the resulting nanoplatelets. nih.gov

Complexing Agents: The addition of complexing agents like hydrofluoric acid or oxalic acid is a key strategy for morphological control. HF, for example, inhibits rapid precipitation, allowing for the slow growth of larger, more uniform crystals. ccspublishing.org.cn Furthermore, the addition of fluoride anions (F⁻) in a minimal solvent synthesis can alter the growth habit of the crystals, changing the morphology from platelets to rod-shaped particles by favoring growth along a specific crystal axis. nih.govresearchgate.net

The following table summarizes the influence of various reaction parameters on the synthesis of this compound based on findings from multiple studies.

| Parameter | Effect on Synthesis | Synthesis Method(s) |

| Temperature | Influences crystallinity, particle size, and reaction rate. Higher temperatures can promote crystal growth. | Hydrothermal, Precipitation, Minimalistic |

| Time | Affects the degree of crystallinity and crystal growth. Longer times generally lead to higher crystallinity. | Reflux, Minimalistic, Hydrothermal |

| Reagent Ratios (e.g., H₃PO₄/Zr) | Controls crystallinity and particle dimensions (length, thickness). Higher ratios can enhance crystallinity. | Reflux, Minimalistic, Precipitation |

| Complexing Agents (e.g., HF, Oxalic Acid) | Slows down precipitation, enabling the growth of larger, more uniform crystals. Can alter morphology (e.g., platelets to rods). | Precipitation, Minimalistic |

| pH | Can determine the crystalline phase of the final product (e.g., monoclinic vs. tetragonal). | Hydrothermal, Precipitation |

| Solvent | The choice of solvent (e.g., water, alcohol) can influence the crystallization process and the resulting structure. | Sol-Gel, Solvothermal |

Structural Characterization and Polymorphism of Zirconium Dihydrogen Phosphate Phases

α-Zirconium Dihydrogen Phosphate (B84403) Crystal Structure Elucidation and Refinement

The crystal structure of α-zirconium dihydrogen phosphate monohydrate (α-Zr(HPO₄)₂·H₂O), often abbreviated as α-ZrP, was first determined in 1968 by Clearfield and coworkers through single-crystal methods. wikipedia.orgalchetron.com It is characterized by a well-defined lamellar structure. mdpi.com The compound crystallizes in the monoclinic space group P2₁/n, with crystallographic parameters that have been refined over time. wikipedia.orgalchetron.com

| Parameter | Value | Reference |

|---|---|---|

| Formula | Zr(HPO₄)₂·H₂O | wikipedia.org |

| Crystal System | Monoclinic | wikipedia.orgresearchgate.net |

| Space Group | P2₁/n (or P2₁/c) | wikipedia.orgresearchgate.net |

| a | 9.060 Å | wikipedia.orgalchetron.com |

| b | 5.297 Å | wikipedia.orgalchetron.com |

| c | 15.414 Å | wikipedia.orgalchetron.com |

| β | 101.71° | wikipedia.orgalchetron.com |

| Interlayer Spacing (d₀₀₂) | 7.6 Å | wikipedia.orgalchetron.comnih.gov |

The fundamental structure of α-ZrP consists of layers built from zirconium atoms lying in a plane, bridged by phosphate groups located alternately above and below this plane. alchetron.commdpi.com Each zirconium(IV) ion is in an octahedral coordination environment, bonded to six oxygen atoms, each from a different phosphate tetrahedron. mdpi.comresearchgate.netresearchgate.net The Zr-O bond distances are reported to be in the range of 2.04 to 2.11 Å. researchgate.net

Conversely, each tetrahedral phosphate group links three different zirconium atoms. wikipedia.orgalchetron.comnih.gov Three of its four oxygen atoms are covalently bonded to the zirconium centers, creating a rigid, cross-linked network that forms the two-dimensional sheets. wikipedia.orgalchetron.com The fourth oxygen atom of the phosphate group is bonded to a proton, forming a P-OH group. wikipedia.orgmdpi.com This acidic hydroxyl group is oriented perpendicular to the layer, pointing into the interlayer space. wikipedia.orgalchetron.com

The stacking of the covalent layers in α-ZrP results in a three-dimensional structure held together primarily by van der Waals forces. researchgate.netmdpi.com The basal interlayer distance is consistently reported as 7.6 Å. wikipedia.orgalchetron.comnih.gov This spacing is composed of the layer itself, which has a thickness of 6.6 Å, and a 1.0 Å gap occupied by interstitial water molecules. wikipedia.orgalchetron.commdpi.com

γ-Zirconium Dihydrogen Phosphate Structural Attributes

The gamma phase of zirconium phosphate (γ-ZrP) is another well-characterized polymorph, which is more hydrated than the α-phase. mdpi.com Its chemical formula is Zr(PO₄)(H₂PO₄)·2H₂O, indicating the presence of two distinct types of phosphate groups within the structure. wikipedia.orgmdpi.comakjournals.com Obtaining a single crystal suitable for structural elucidation has proven difficult; therefore, its structure was determined in 1995 by Clearfield and coworkers using X-ray powder diffraction (XRPD) data and the Rietveld refinement method. wikipedia.orgalchetron.com Solid-state NMR studies confirm the presence of two different phosphorus environments. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Formula | Zr(PO₄)(H₂PO₄)·2H₂O | wikipedia.orgmdpi.com |

| Crystal System | Monoclinic | researchgate.netrsc.org |

| Space Group | P2₁ | researchgate.netrsc.orgresearchgate.net |

| a | 5.3825 Å | rsc.orgrsc.org |

| b | 6.6337 Å | rsc.orgrsc.org |

| c | 12.4102 Å | rsc.orgrsc.org |

| β | 98.687° | rsc.orgrsc.org |

| Interlayer Spacing | 12.2 Å | wikipedia.orgalchetron.comakjournals.com |

The structure of γ-ZrP is also layered, but it is more complex than that of α-ZrP. It features two parallel planes of zirconium atoms that are bridged internally by tetracoordinated orthophosphate (PO₄³⁻) groups. mdpi.comresearchgate.net The dihydrogen phosphate (H₂PO₄⁻) groups are located on the exterior surfaces of these layers. mdpi.comresearchgate.net The zirconium atoms maintain an octahedral coordination, bonded to four oxygen atoms from the bridging orthophosphate groups and two oxygen atoms from two different dihydrogen phosphate groups. wikipedia.orgresearchgate.netrsc.org The two hydroxyl groups of each H₂PO₄⁻ group point into the interlayer gallery, forming pockets where they create hydrogen bonds with the two molecules of crystalline water. wikipedia.orgalchetron.comrsc.org This arrangement results in a significantly larger basal interlayer distance of 12.2 Å. wikipedia.orgalchetron.comakjournals.com

θ-Zirconium Dihydrogen Phosphate and Other Highly Hydrated Phases

The theta (θ) phase of zirconium phosphate is known as a highly hydrated form of the material. acs.org This phase is particularly relevant in the context of intercalation chemistry. The structure of θ-ZrP allows for a larger interlayer spacing compared to α-ZrP, which can accommodate a greater number of water molecules or other guest species. researchgate.net The interlayer distance can be variable, with values up to 10.4 Å reported, depending on the degree of hydration and the nature of any intercalated cations. researchgate.net The θ-phase is often used as a starting material for creating ion-exchanged systems with confined metal motifs for applications such as electrocatalysis. researchgate.net

Studies on Other Identified Zirconium Dihydrogen Phosphate Polymorphs (e.g., λ, τ)

Beyond the well-studied α, γ, and θ phases, other polymorphs of zirconium phosphate have been identified, including the lambda (λ) and tau (τ) phases. acs.org Structural information on these phases is less common in the literature.

The λ-phase (λ-ZrP) has a layered structure that is amenable to topotactic anion exchange reactions. ias.ac.in For instance, the pristine material can be synthesized with chloride anions in the interlayer space, as in λ-ZrPO₄Cl(CH₃)₂SO. ias.ac.in These chloride ligands can be exchanged with other anions, such as adipate (B1204190) monoanions. This exchange reaction has been shown to significantly expand the gallery height, with the interlayer distance increasing from 10.2 Å in the chloride form to 14.7 Å in the adipate-exchanged material. ias.ac.in This demonstrates a different structural motif and chemical reactivity compared to the α- and γ-phases. Detailed structural data for the τ-phase is not as readily available.

Structural Investigations of Mixed Zirconium Phosphonates and Mixed Metal Phosphates

The versatility of the zirconium phosphate framework allows for the synthesis of derivative materials with tailored structures and properties.

Mixed Zirconium Phosphonates: These materials are organic derivatives of zirconium phosphate where one or more of the acidic protons of the P-OH groups are replaced by organic functional groups (R), resulting in a P-R bond. iaea.org These compounds maintain the layered α-type structure, but the interlayer spacing is dictated by the size and orientation of the pendant organic groups. rsc.orguvm.edu For example, zirconium bis(phosphonates) incorporating naphthalene (B1677914) groups have been synthesized with large d-spacings of 19.6 Å and 20.0 Å. rsc.org It is also possible to create mixed phosphonates containing a random distribution of two different organic groups within the layers, which results in a single crystalline phase with an intermediate interlayer spacing. rsc.org In some cases, a segregated structure can form, where the d-spacing is approximately the sum of the two parent bis(phosphonates). rsc.org A novel mixed zirconium phosphate/phosphonate (B1237965) based on glyphosine (B166191) has been structurally characterized as a layered monoclinic compound in the C2/c space group. acs.orgnih.gov

Mixed Metal Phosphates: The zirconium phosphate lattice can also incorporate other metal cations, either substituting for zirconium or intercalated as counter-ions. The substitution of Zr⁴⁺ with a metal of a different oxidation state, such as Y³⁺, creates a charge imbalance within the layers, which can be used to fine-tune the material's ion-exchange properties. mdpi.com Mixed zirconium-titanium phosphates have also been prepared. These materials tend to have a less ordered structure compared to their single-metal counterparts due to the difference in ionic radii between Zr⁴⁺ (0.79 Å) and Ti⁴⁺ (0.68 Å), which can lead to an enhanced ion-exchange capacity. mdpi.com Furthermore, fully exchanged phases such as disodium (B8443419) zirconium phosphate, Zr(NaPO₄)₂·H₂O, have been synthesized and shown to possess a layered structure that is analogous to that of α-ZrP. researchgate.net

Advanced Spectroscopic and Computational Approaches in Zirconium Dihydrogen Phosphate Research

X-ray Diffraction (XRD) and Rietveld Refinement for Zirconium Dihydrogen Phosphate (B84403) Structural Analysis

X-ray diffraction (XRD) is a cornerstone technique for the structural characterization of crystalline materials like zirconium dihydrogen phosphate. The diffraction pattern obtained provides a fingerprint of the material's crystal structure. For complex structures or multiphase samples, Rietveld refinement is a powerful method for extracting detailed structural information from powder XRD data. This method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other structural details.

Different phases of this compound have been extensively studied using XRD and Rietveld refinement. For instance, the γ-phase, with the formula Zr(PO₄)(H₂PO₄)·2H₂O, has been characterized as having a monoclinic crystal structure with the space group P2₁ electronicsandbooks.com. The structure consists of zirconium atoms octahedrally coordinated by oxygen atoms from both phosphate and dihydrogen phosphate groups . The dihydrogen phosphate groups extend into the interlayer space, where they interact with water molecules through hydrogen bonding .

In-situ temperature-resolved synchrotron powder diffraction has been employed to study the phase transformations of this compound at elevated temperatures. These studies have identified intermediate phases, such as the ρ-Zr(HPO₄)₂ phase, which is formed through a reversible phase transition and involves the rearrangement and disordering of the hydrogen phosphate groups nih.gov. The crystal structures of these high-temperature phases have been solved and refined using the Rietveld method, providing crucial insights into the material's thermal stability and transformation mechanisms nih.gov.

Table 1: Crystallographic Data for Different Phases of this compound from Rietveld Refinement

| Phase | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| γ-ZrP | Zr(PO₄)(H₂PO₄)·2H₂O | Monoclinic | P2₁ | 5.3825(2) | 6.6337(1) | 12.4102(4) | 98.687(2) | electronicsandbooks.com |

| ρ-Zr(HPO₄)₂ | Zr(HPO₄)₂ | Orthorhombic | Pnnm | 8.1935(2) | 7.7090(2) | 5.4080(1) | - | nih.gov |

| β-ZrP₂O₇ | ZrP₂O₇ | Orthorhombic | Pnnm | 8.3127(5) | 6.6389(4) | 5.3407(3) | - | nih.gov |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Systems (e.g., ³¹P MAS NMR, ⁹¹Zr NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local atomic environment in solid materials. For this compound, ³¹P and ⁹¹Zr NMR are particularly informative.

³¹P Magic Angle Spinning (MAS) NMR provides detailed information about the different phosphate environments within the structure. For example, in γ-zirconium phosphate, ³¹P MAS NMR has been used to distinguish between the phosphate (PO₄) and dihydrogen phosphate (H₂PO₄) groups researchgate.net. The isotropic chemical shifts in the ³¹P MAS NMR spectra can be assigned to crystallographically distinct phosphorus sites dtic.mil. The chemical shift anisotropy, observed in static or slow-spinning spectra, provides information about the local symmetry of the phosphate groups osti.gov. Studies have shown that the connectivity of the HPO₄ and PO₃ groups can be determined from the static line shapes and asymmetry parameters osti.gov.

⁹¹Zr NMR is a more challenging technique due to the quadrupolar nature of the ⁹¹Zr nucleus and its low natural abundance. However, with the advent of high magnetic fields, ⁹¹Zr solid-state NMR has become a feasible and valuable tool for directly probing the zirconium coordination environment. This technique is highly sensitive to the local structure, site symmetry, and order around the zirconium atoms.

Fourier Transform Infrared (FTIR) Spectroscopy for this compound Chemical Composition and Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a material and to study the nature of chemical bonds. In this compound, FTIR spectra reveal characteristic vibrational bands associated with the phosphate groups, water molecules, and Zr-O bonds.

The spectra typically exhibit broad bands in the high-frequency region (around 3400-3600 cm⁻¹) corresponding to the O-H stretching vibrations of water molecules, and a band around 1620-1630 cm⁻¹ due to the H-O-H bending vibration of water researchgate.net. The presence of P-OH groups is characterized by a stretching vibration band around 1250 cm⁻¹ researchgate.net. The strong absorption bands in the 950-1100 cm⁻¹ region are attributed to the stretching vibrations of the P-O bonds within the phosphate tetrahedra researchgate.net. Deformations of the PO₄³⁻ groups are observed at lower frequencies, typically in the range of 500-600 cm⁻¹ researchgate.net. The vibration of the Zr-O bond also appears in this lower frequency region researchgate.net.

Table 2: Characteristic FTIR Vibrational Frequencies for α-Zirconium Dihydrogen Phosphate

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3590, ~3496 | O-H stretching of adsorbed H₂O | researchgate.net |

| ~1620 | H-O-H bending of H₂O | researchgate.net |

| ~1248 | P-OH stretching | researchgate.net |

| ~1072 | P-O bending | researchgate.net |

| ~952 | P-OH out-of-plane vibration | researchgate.net |

| ~592 | Zr-O vibration | researchgate.net |

Synchrotron X-ray Atomic Pair Distribution Function (PDF) Analysis for this compound

Synchrotron X-ray Atomic Pair Distribution Function (PDF) analysis is a powerful technique for studying the local structure of materials, particularly those that are nanocrystalline, amorphous, or have significant disorder. Unlike traditional crystallography which relies on Bragg diffraction and provides information about the average, long-range structure, the PDF method utilizes both Bragg and diffuse scattering to provide a real-space representation of the atomic structure on a local scale royalsocietypublishing.orgdiamond.ac.uk. The PDF, G(r), gives the probability of finding another atom at a distance r from a reference atom.

While specific PDF studies on this compound are not extensively reported in the provided search results, the technique is highly applicable to this material. The layered nature of this compound, the potential for stacking faults, and the presence of intercalated species can lead to local structural deviations that are not well-captured by average crystallographic methods. PDF analysis could provide detailed insights into:

Local distortions: Quantifying the local coordination environment of Zr and P atoms and identifying any deviations from the average crystallographic structure.

Interlayer structure: Characterizing the arrangement of intercalated molecules and their interactions with the phosphate layers.

Nanoparticle structure: Determining the atomic structure of nanosized this compound particles, where surface effects and finite-size effects can be significant.

The high-energy X-rays from a synchrotron source are crucial for obtaining the high-quality, high-resolution data needed for accurate PDF analysis diamond.ac.uk.

Computational Chemistry: Density Functional Theory (DFT) and Force Field Simulations of this compound

Computational chemistry provides a powerful avenue for investigating the properties of this compound at the atomic level, complementing experimental findings and providing insights into mechanisms that are difficult to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of materials. DFT calculations can predict a wide range of properties, including optimized geometries, electronic band structures, and densities of states. For α-zirconium hydrogen phosphate, first-principles DFT calculations have been used to investigate its ground state electronic structure. These studies have confirmed its monoclinic structure and have provided insights into the contributions of different atomic orbitals to the electronic bands. Such calculations are valuable for understanding the material's potential applications in electronic and optical devices.

Molecular dynamics (MD) simulations, using either quantum mechanical methods like DFT or classical force fields, are instrumental in studying dynamic processes such as adsorption and intercalation.

Force field simulations employ classical mechanics and a set of parameters (the force field) to describe the interactions between atoms. While less computationally expensive than DFT, their accuracy depends on the quality of the force field parameters. These simulations can be used to model the adsorption of molecules onto the surface of this compound and to understand the thermodynamics and kinetics of these processes. The development of accurate force fields for the interaction of various adsorbates with the zirconium phosphate framework is a key area of research.

DFT simulations can provide a more accurate description of the electronic interactions involved in adsorption and intercalation. They can be used to calculate the binding energies of intercalated species and to elucidate the reaction pathways for intercalation processes. For example, DFT can be used to study the substitution of chloride ligands by phosphate groups during the intercalation of cisplatin (B142131) into zirconium phosphate nih.gov. Molecular modeling has also been used to investigate the role of n-alkylamines as spacers for the intercalation of porphyrins into α-zirconium phosphate, suggesting that a flat monolayer of the amine is a better spacer than a bilayer researchgate.net. These simulations provide a molecular-level understanding of the factors that govern the intercalation behavior of different guest molecules.

Proton Transfer Pathway Modeling in this compound

The study of proton transfer pathways in this compound, particularly its alpha-crystalline form (α-Zr(HPO₄)₂·H₂O), is crucial for understanding its properties as a solid-state proton conductor. Advanced computational and spectroscopic methods have provided deep insights into the mechanisms governing proton mobility at the atomic level. These models are essential for designing materials with enhanced conductivity for applications such as fuel cells operating at medium temperatures scispace.com.

Proton transport in such materials is generally understood to occur via two primary mechanisms: the Grotthuss mechanism and the Vehicle mechanism nih.gov. The Grotthuss mechanism, or "proton hopping," involves the cleavage and formation of covalent bonds as a proton moves through a hydrogen-bonded network nih.govnih.gov. In the context of this compound, this involves protons hopping between phosphate groups and intermediary water molecules. The Vehicle mechanism involves the diffusion of protonated species, such as hydronium ions (H₃O⁺), through the material nih.gov. Computational modeling aims to elucidate which pathways are dominant and to quantify the energetics of these processes.

Quantum and Molecular Dynamics Simulations

A variety of sophisticated simulation techniques are employed to model the dynamic nature of proton transfer, which is challenging for purely classical molecular dynamics due to the quantum effects and bond-breaking/forming events involved nih.govresearchgate.net.

Quantum Chemistry Calculations: Quantum mechanical methods, such as ab initio calculations, are used to investigate the electronic structure and energetics of proton transfer events. These calculations can determine the reaction paths and activation energies for proton movement on the surface of zirconium phosphate researchgate.net. For instance, studies have focused on the exchange between protons from surface water molecules and the acidic protons of the HPO₄ groups researchgate.net.

Ab Initio Molecular Dynamics (AIMD): This method calculates the forces acting on atoms from first principles (quantum mechanics) at each step of a molecular dynamics simulation. AIMD provides a powerful tool for observing proton hopping events directly, although it is computationally expensive and typically limited to small systems and short timescales nih.govscholaris.ca.

Multiscale Reactive Molecular Dynamics (MS-RMD): To overcome the time-scale limitations of AIMD, methods like MS-RMD have been developed. Implemented in software packages such as RAPTOR (Rapid Approach for Proton Transport and Other Reactions), MS-RMD uses a multistate empirical valence bond (MS-EVB) approach. This allows for the simulation of reactive events like proton transport over nanosecond to microsecond timescales, making it possible to study larger, more complex systems nih.gov. The MS-EVB method models the system as a linear combination of different localized charge states, effectively describing the delocalization of the proton across the hydrogen-bond network during Grotthuss shuttling nih.gov.

Quantum Hopping Molecular Dynamics (Q-HOP MD): This is another specialized technique that integrates quantum chemical calculations into classical MD simulations to model proton transport. It is particularly useful for studying the Grotthuss mechanism by calculating proton hopping rates quantum mechanically and incorporating them into the dynamics simulation researchgate.net.

Modeling Proton Pathways in α-Zr(HPO₄)₂·H₂O

Computational studies on α-zirconium phosphate have revealed key aspects of its proton conduction pathways. The mechanism primarily involves fast exchanges between the protons of water molecules located on the surface of the layers and the acidic protons of the HPO₄ groups researchgate.net.

Quantum chemistry calculations have been used to examine the specific reaction paths and their associated energy barriers. The surface of the material plays a critical role, with studies indicating that surface proton conduction is significantly higher than in the bulk material scispace.com. The presence of structural hydroxyl groups and their hydration state are paramount for facilitating proton movement scispace.comias.ac.in.

The activation energy (Eₐ) is a key parameter derived from these models, representing the energy barrier that must be overcome for a proton to move from one site to another. Lower activation energy generally corresponds to higher proton conductivity. Modeling helps to understand how factors like the presence of organic moieties or the degree of hydration affect this barrier. For zirconium phosphate (ZrP), the specific conductivity is on the order of 10⁻⁶ S cm⁻¹, which is associated with a low activation energy due to the absence of bulky organic groups that could hinder proton movement ias.ac.in. In modified zirconium phosphonates, activation energies have been calculated in the range of 15.3–35.4 kJ/mol chemrxiv.org.

The table below summarizes representative activation energies and conductivity data for zirconium phosphate and related compounds from various studies.

| Material | Conductivity | Activation Energy (Eₐ) | Conditions / Notes | Reference |

|---|---|---|---|---|

| Zirconium Phosphate (ZrP) | ~10⁻⁶ S cm⁻¹ | Lowest among tested phosphonates | No bulky organic moieties present. | ias.ac.in |

| Modified Zirconium Hydroxy Ethylidene Diphosphonate (ZrHEDP) | ~0.01 S/cm | 15.3–35.4 kJ/mol | P/Zr = 3.0, 90 °C, 95% RH. Conduction attributed to the "packed-acid mechanism". | chemrxiv.org |

| Zirconium Amino Tri(methylene phosphonic acid) (ZrATMP) | ~10⁻⁴ S cm⁻¹ | Not specified | Measured at 30 °C. | ias.ac.in |

These computational approaches are vital for interpreting experimental results and guiding the synthesis of new materials. By modeling the proton transfer pathways, researchers can identify the structural and environmental factors that limit or enhance proton conductivity, paving the way for the development of more efficient solid-state proton conductors.

Ion Exchange Phenomena and Mechanisms in Zirconium Dihydrogen Phosphate Systems

Thermodynamics of Ion Exchange Reactions in Zirconium Dihydrogen Phosphate (B84403)

The thermodynamics of ion exchange on zirconium dihydrogen phosphate, Zr(HPO₄)₂·H₂O (α-ZrP), provide insight into the spontaneity and feasibility of the exchange process. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are crucial for understanding the nature of these reactions.

Studies have shown that the ion exchange process is often endothermic, as indicated by positive enthalpy values. idk.org.rs For instance, the exchange of Cu²⁺ ions with protons on zirconium phosphate is an endothermic process. idk.org.rs This suggests that energy is absorbed from the surroundings for the reaction to proceed. Despite the positive enthalpy, the process can be spontaneous, driven by a significant positive change in entropy. idk.org.rse3s-conferences.org Spontaneity is confirmed by negative Gibbs free energy values. researchgate.netmdpi.com For example, the adsorption of Sr²⁺ onto an amorphous form of sodium zirconium phosphate is a spontaneous process with a ΔG of -36.56 kJ/mol. researchgate.net

The positive entropy change often observed in these systems indicates an increase in the randomness at the solid-liquid interface during the ion exchange process. e3s-conferences.orgmdpi.com This can be attributed to the release of more ordered water molecules from the hydration shells of the exchanging cations into the bulk solution. The thermodynamic data for various ion exchange reactions on zirconium phosphate are summarized in the table below.

| Exchanging Ion | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Temperature (K) | Remarks |

|---|---|---|---|---|---|

| Cu²⁺ | 20.7 | 71.88 | Negative | 293-313 | Endothermic and spontaneous process. e3s-conferences.org |

| Ni²⁺ | 19.35 | 68.39 | Negative | 293-313 | Endothermic and spontaneous process. e3s-conferences.org |

| Sr²⁺ | Positive | Positive | -36.56 | Not Specified | Endothermic and spontaneous process on amorphous NaZrP. researchgate.net |

| Ba²⁺ (Stage 1) | Not Specified | Not Specified | 14 ± 1 | Not Specified | Two-stage exchange process. researchgate.net |

| Ba²⁺ (Stage 2) | Not Specified | Not Specified | 32 ± 2 | Not Specified | Two-stage exchange process. researchgate.net |

Kinetics of Ion Exchange Processes in this compound

The kinetics of ion exchange in this compound are influenced by the material's crystallinity, temperature, and the nature of the exchanging ions. The rate at which equilibrium is reached is a critical factor for practical applications.

Generally, the exchange process is more rapid on amorphous zirconium phosphate compared to its crystalline form. idk.org.rsnih.gov This is often attributed to the more accessible exchange sites in the disordered structure of the amorphous material. researchgate.net For instance, the uptake of heavy metals approaches equilibrium quickly with amorphous ZrP. nih.gov

Kinetic studies indicate that the process is often controlled by particle diffusion. nih.gov This means the rate-limiting step is the diffusion of ions within the pores of the zirconium phosphate particles. The diffusion coefficient for various heavy metal ions on ZrP composites was found to follow the order Cu²⁺ > Pb²⁺ > Zn²⁺ > Cd²⁺. nih.gov The reaction kinetics for many ions, such as Rb⁺ and Sr²⁺ on γ-ZrP, are well-described by the pseudo-second-order model, which suggests that the rate-limiting step may be a chemical sorption process involving valency forces through the sharing or exchange of electrons. nih.gov

| Exchanging Ion | Kinetic Model | Controlling Step | Key Findings |

|---|---|---|---|

| Cu²⁺, Pb²⁺, Zn²⁺, Cd²⁺ | Not specified | Particle Diffusion | Equilibrium is attained faster at higher temperatures. Diffusion coefficient order: Cu²⁺ > Pb²⁺ > Zn²⁺ > Cd²⁺. nih.gov |

| Cu²⁺ | Not specified | Liquid Film Diffusion | Exchange is faster on amorphous ZrP than crystalline ZrP. idk.org.rs |

| Rb⁺ | Pseudo-second-order | Chemisorption | Uptake is much faster than for Sr²⁺ on γ-ZrP. nih.gov |

| Sr²⁺ | Pseudo-second-order | Chemisorption | Slower uptake compared to Rb⁺ on γ-ZrP. nih.gov |

Proton Exchange Mechanism with Cations in this compound

The ion exchange capability of this compound stems from the presence of exchangeable protons in its structure. researchgate.net The layered α-ZrP has the formula Zr(HPO₄)₂·H₂O, where the protons of the P-OH groups can be exchanged for other cations. nih.gov This exchange is fundamentally a pH-dependent process. nih.gov

At relatively low pH, about half of the protons are typically exchanged, leading to the formation of a half-exchanged phase. nih.gov As the pH increases to neutral or slightly basic conditions, the remaining protons can be exchanged, resulting in a fully exchanged phase. nih.gov

Alkali Metals: The thermodynamics of alkali metal ion exchange on crystalline α-ZrP have been extensively studied. The exchange of Na⁺, for example, leads to the formation of distinct phases such as Zr(NaPO₄)(HPO₄)·5H₂O (half-exchanged) and Zr(NaPO₄)₂·3H₂O (fully exchanged). bohrium.com

Heavy Metals: The uptake of heavy metal ions is also governed by a proton exchange mechanism. nih.gov For ions like zinc, cadmium, and calcium, the interaction is primarily driven by electrostatic forces. nih.gov However, for lead, the mechanism may also involve the formation of more specific inner-sphere complexes with the phosphate groups. nih.gov

Rare Earth Ions: Zirconium phosphate shows a high selectivity for trivalent cations, making it suitable for the separation of lanthanides and actinides. nih.gov Studies involving Eu³⁺ and Am³⁺ have shown that their distribution coefficients vary significantly with the synthesis method and acidity of the ZrP material. helsinki.fi

Selectivity Studies in Multicomponent Ion Exchange Systems of this compound

This compound exhibits notable selectivity for certain cations, which is a key property for separation processes. This selectivity is influenced by factors such as the charge and hydrated radii of the ions, the crystallinity of the exchanger, and the pH of the solution. nih.gov

In multicomponent systems containing various heavy metals, a common affinity order observed is Pb²⁺ > Zn²⁺ ≈ Cd²⁺. nih.govnih.gov This high selectivity for lead is sometimes explained by the Hard and Soft Acids and Bases (HSAB) theory, where the borderline acid character of Pb²⁺ interacts favorably with the borderline base character of the phosphate group. nih.govnih.gov Other studies have found high selectivity for Cu²⁺, Pb²⁺, and Fe³⁺. nih.gov

Amorphous zirconium phosphate has demonstrated superior selectivity for heavy metals over common alkali and alkaline earth metals like Na⁺, Ca²⁺, and Mg²⁺, even when the latter are present in high concentrations. nih.govnih.gov Furthermore, different crystalline forms show unique selectivities. For example, highly crystalline γ-zirconium phosphate is an extremely selective exchanger for cesium, even in the presence of a 1000-fold excess of Na⁺. researchgate.netresearchgate.net It also shows high selectivity for K⁺ and Rb⁺. nih.govresearchgate.net

| ZrP Form | Competing Ions Present | Selectivity Order / Highly Selective For |

|---|---|---|

| Amorphous | Zn²⁺, Cd²⁺ | Pb²⁺ > Zn²⁺ ≈ Cd²⁺ nih.gov |

| Amorphous | Ca²⁺ | Pb²⁺ > Zn²⁺ ≈ Cd²⁺ > Ca²⁺ nih.gov |

| ZrP-Monolith | Ag⁺, Cs⁺, Sr²⁺, Zn²⁺, Pb²⁺, Cd²⁺ | Cu²⁺, Pb²⁺, Fe³⁺ nih.gov |

| Crystalline γ-ZrP | Na⁺, Ca²⁺ | Cs⁺ (extremely high selectivity) researchgate.netresearchgate.net |

| Crystalline γ-ZrP | Multi-ion solutions | K⁺ researchgate.net |

| Crystalline γ-ZrP | Na⁺, Mg²⁺, Ca²⁺, transition metals | Rb⁺ nih.gov |

Influence of this compound Crystallinity on Ion Exchange Capacity

The degree of crystallinity of zirconium phosphate plays a significant role in determining its ion exchange capacity and kinetics. Both amorphous and crystalline forms have been studied, and their properties can differ substantially.

Microcrystalline α-ZrP has a theoretical ion exchange capacity of 6.6 meq/g. nih.gov However, experimental results often show that amorphous ZrP can exhibit a higher practical sorption capacity for certain ions compared to its crystalline counterpart. For instance, in the case of lead sorption, amorphous ZrP showed a capacity of 1.50 mequiv./g, whereas crystalline ZrP had a capacity of only 0.20 mequiv./g. researchgate.net This higher capacity in amorphous materials is often linked to greater accessibility of exchange sites. researchgate.net

Conversely, for other applications, increased crystallinity can be desirable. Highly crystalline γ-zirconium phosphate shows higher uptake of ammonium (B1175870) and potassium ions than the amorphous gel form. researchgate.net The synthesis method directly impacts the crystallinity, which in turn affects properties like acidity and unit cell volume, ultimately influencing the distribution coefficients for ions like Eu³⁺ and Am³⁺. helsinki.fi While increased crystallinity has sometimes been associated with decreased sorption capacity and slower kinetics, the behavior is highly dependent on the specific exchanging ion and the type of crystalline phase (e.g., α-ZrP vs. γ-ZrP). researchgate.net

Role of Surface Hydroxyl Groups in this compound Ion Exchange

The ion exchange functionality of this compound is intrinsically linked to its surface hydroxyl groups, specifically the phosphate hydroxyl (P-OH) groups. nih.govnih.gov These Brønsted acid groups are the active sites where the exchange of protons for other cations occurs. acs.org

These functional groups are present not only within the interlayer spaces of the crystalline material but also on the surfaces of the particles. nih.govacs.org The protons of the P-OH groups can react with bases or be replaced by metal cations, driving the ion exchange process. nih.gov The acidity of these groups, characterized by their pKa values, influences the pH range at which ion exchange effectively occurs. For example, some α-ZrP materials have been found to have a first acidity constant (pKa1) in the range of 2.3 to 3.5. helsinki.fi

Proton Conduction Mechanisms and Enhancement in Zirconium Dihydrogen Phosphate Materials

Grotthuss-Type Proton Transport Mechanisms in Zirconium Dihydrogen Phosphate (B84403)

The primary mechanism for proton conduction in hydrated zirconium dihydrogen phosphate is the Grotthuss-type mechanism, also known as proton hopping. scispace.com This process does not involve the bulk diffusion of a proton-carrying molecule (like H₃O⁺), but rather the collective transfer of a proton along a hydrogen-bonded network.

In the context of this compound, this network is formed by the phosphate groups (P-OH) of the ZrP structure and the intercalated or surface-adsorbed water molecules. The process can be visualized as a series of proton transfers: a proton from a hydronium ion (formed by a P-OH group donating a proton to a water molecule) jumps to an adjacent water molecule. This second water molecule then donates one of its protons to the next water molecule in the chain, and so on. This relay continues until a proton is effectively transported from one location to another. The reorientation of water molecules after the proton transfer is a critical step to prepare the pathway for the next hopping event. The Grotthuss mechanism is particularly dominant in hydrated systems where sufficient water molecules are present to form continuous hydrogen-bonded chains. scispace.com

Factors Influencing this compound Proton Conductivity

The efficiency of proton transport in this compound is not intrinsic but is heavily influenced by several external and internal factors.

Hydration Level and Relative Humidity (RH): The proton conductivity of this compound is strongly dependent on its water content. Water molecules act as the medium for the Grotthuss mechanism, forming the necessary hydrogen-bond networks for proton hopping. researchgate.net Consequently, higher relative humidity generally leads to higher proton conductivity. nih.gov As the material dehydrates, the proton pathways become disrupted, leading to a significant drop in conductivity. Maintaining an adequate level of hydration is therefore critical, especially for applications at elevated temperatures. researchgate.net

Temperature: The relationship between temperature and proton conductivity is complex. For hydrated materials, increasing the temperature can enhance proton mobility. However, it also promotes dehydration, which can lead to a sharp decrease in conductivity. scispace.comias.ac.in Some studies have observed that conductivity decreases with increasing temperature, a phenomenon attributed to the loss of surface and interlayer water essential for the Grotthuss mechanism. ias.ac.in However, in systems where water content can be maintained at higher temperatures, or in anhydrous zirconium phosphate derivatives, conductivity generally increases with temperature, following an Arrhenius-type behavior. researchgate.netchemrxiv.org

Crystallinity: The degree of crystallinity plays a crucial role in determining proton conductivity. Amorphous or poorly crystalline zirconium phosphate often exhibits higher proton conductivity than its highly crystalline counterparts. ias.ac.in This is because proton transport in these materials is predominantly a surface phenomenon. nih.govias.ac.in Amorphous materials typically have higher surface areas and a more disordered surface structure, which provides a higher density of proton-donating groups and facilitates the formation of extensive hydrogen-bonded networks with adsorbed water. scispace.com

Surface-Enhanced Proton Transport in this compound

Research has consistently shown that proton conduction in this compound is dominated by surface transport rather than bulk transport through the crystal lattice. nih.gov The surface of α-ZrP particles is rich in P-OH groups, which are readily accessible to water molecules. researchgate.net These surface groups and adsorbed water form a highly conductive two-dimensional layer.

The interactions between the phosphate groups and water molecules at the surface are strong, leading to the formation of a localized, robust hydrogen-bond network. nih.gov This network facilitates efficient proton transfer with a lower activation energy compared to the bulk material, where the distance between adjacent P-OH groups is larger and hinders proton diffusion. nih.gov It has been suggested that the surface of zirconium phosphate can conduct protons several orders of magnitude faster than the bulk. scispace.comias.ac.in Quantum chemistry calculations have supported these findings, indicating that the strong interactions on the ZrP surface shorten the oxygen-oxygen distances in the hydrogen-bond network, thereby lowering the activation energy for proton transfer. researchgate.net

Strategies for this compound Proton Conductivity Improvement

To overcome the limitations of pure this compound, such as its strong dependence on humidity and moderate conductivity, several strategies have been developed to enhance its proton transport properties.

Intercalation: This method involves inserting guest molecules into the interlayer space of layered α-ZrP. Intercalating polar molecules, such as n-propylamine, can increase the interlayer distance and incorporate more water molecules, creating a more favorable environment for proton conduction. For example, n-propylamine-intercalated ZrP with a high water content has shown a significant increase in proton conductivity. nih.gov

Derivatization and Composite Formation: A highly effective strategy is the chemical modification of the phosphate groups or the formation of composites.

Derivatization: Creating mixed zirconium phosphate phosphonates, where some HPO₄²⁻ groups are replaced by organic phosphonate (B1237965) groups containing acidic functionalities like sulfonic acid (-SO₃H), can dramatically increase proton conductivity. The resulting materials, such as zirconium sulfophenylphosphonates, combine the structural stability of ZrP with the high acidity of the sulfonic acid groups. nih.gov

Composite Formation: Incorporating ZrP nanoparticles as a filler into polymer matrices, such as Nafion® or polyvinylidene fluoride (B91410) (PVDF), is a common approach. nih.govelsevierpure.com The ZrP particles enhance the water retention of the composite membrane, especially at higher temperatures, thereby improving proton conductivity under conditions where the pure polymer would dehydrate. researchgate.net

Proton Conductivity of Zirconium Phosphonates and Mixed Zirconium Phosphate Phases

The derivatization of zirconium phosphate into zirconium phosphonates and the creation of mixed-phase materials have led to a new class of proton conductors with significantly enhanced performance, particularly under challenging high-temperature or low-humidity conditions.

Zirconium phosphonates functionalized with sulfonic acid groups, such as zirconium phenylsulfonate phosphonate, have demonstrated proton conductivities as high as 0.07 S·cm⁻¹ at 100°C and 90% relative humidity. nih.gov Another promising derivative, zirconium (IV)-hydroxy ethylidene diphosphonates (ZrHEDP), exhibits good conductivity (around 0.01 S/cm) with a remarkably low dependence on relative humidity. chemrxiv.org

Recently, novel crystalline phases have been discovered with exceptional anhydrous proton conductivity. For instance, the zirconium acid triphosphate ZrH₅(PO₄)₃ shows a record-high anhydrous proton conductivity of approximately 0.03 S·cm⁻¹ at 110°C. chemrxiv.org This high conductivity is attributed to the specific crystal structure that features extended hydrogen-bonding chains, allowing for efficient proton transport without the need for water as a vehicle. chemrxiv.org Similarly, ammonium-exchanged or ammonium-containing zirconium phosphate frameworks have shown high conductivities, with values reaching up to 4.41 × 10⁻² S·cm⁻¹ at 60°C and 98% RH, due to the formation of extensive hydrogen-bond networks involving the NH₄⁺ ions. nih.gov

The table below summarizes the proton conductivity of various zirconium phosphate-based materials.

| Material | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S·cm⁻¹) |

| α-Zr(HPO₄)₂·H₂O | Room Temp | 90 | 10⁻⁶ – 10⁻⁴ |

| n-Propylamine-intercalated ZrP | 20 | 90 | 1.2 × 10⁻³ |

| Zirconium Sulfophenylphosphonate [Zr(O₃POH)₀.₆₅(O₃PC₆H₄SO₃H)₁.₃₅] | 100 | 90 | 0.07 |

| ZrH₅(PO₄)₃ (Anhydrous) | 110 | < 1 | ~0.03 |

| (NH₄)₅[Zr₃(OH)₃F₆(PO₄)₂(HPO₄)] | 60 | 98 | 4.41 × 10⁻² |

| Zirconium (IV)-hydroxy ethylidene diphosphonate (ZrHEDP) | 90 | 40-95 | ~0.01 |

Intercalation Chemistry of Zirconium Dihydrogen Phosphate Host Lattices

Mechanisms of Intercalation in Zirconium Dihydrogen Phosphate (B84403) (e.g., Ion Exchange, Hydrogen Bonding, Acid-Base Reactions)

The intercalation of guest species into the interlayer space of zirconium dihydrogen phosphate is governed by several key mechanisms, including ion exchange, hydrogen bonding, and acid-base reactions.

Ion Exchange: This is a primary mechanism for intercalation in this compound. The material possesses Brønsted acid sites (P-OH groups) in its interlayer spaces, which can exchange protons with cations. nih.govacs.org This process is influenced by the size and charge of the incoming cation. For instance, α-ZrP is suitable for the intercalation of small cations, while the more hydrated θ-ZrP phase, with a larger interlayer distance, is more favorable for larger cations and molecular complexes. nsf.gov The ion-exchange capacity of zirconium phosphate nanoparticles has been observed to increase as the particle size decreases. rsc.org The selectivity of zirconium phosphate for certain ions can be tailored by adjusting the phosphonate-to-phosphate ratio in hybrid materials, with a preference for highly charged ions (3+) over lower charged ones (1+ and 2+). acs.org

Hydrogen Bonding: Hydrogen bonding plays a significant role in the intercalation of neutral molecules. The P-OH groups within the zirconium phosphate layers can form strong hydrogen bonds with guest molecules containing electronegative atoms like oxygen and nitrogen. For example, the intercalation of p-aminoazobenzene involves the protonation of the amine group by the P-OH group, leading to the formation of a strong hydrogen bond (P–O⁻…H₃N⁺–Az). mdpi.com Water molecules present in the interlayer space also participate in a hydrogen bond network, which can be displaced or rearranged upon intercalation of other species. wikipedia.orgresearchgate.net

Acid-Base Reactions: This mechanism is particularly important for the intercalation of basic molecules, such as amines. The acidic protons of the P-OH groups can react with basic guest molecules in an acid-base reaction. This process is fundamental to the exfoliation of zirconium phosphate into nanosheets. nih.gov Small amine cations can readily displace the protons from the phosphate groups, leading to their insertion into the interlayer space. nih.gov

Direct Intercalation of Large Molecular Species into this compound

The direct intercalation of large molecular species into the standard α-phase of this compound (α-ZrP), which has an interlayer spacing of 7.6 Å, can be challenging due to steric hindrance. nih.govnsf.gov To overcome this, a highly hydrated phase, θ-zirconium phosphate (θ-ZrP) with an interlayer distance of 10.4 Å, is often utilized. nih.govnsf.gov The larger interlayer spacing of θ-ZrP, attributed to a higher water content (six molecules per formula unit compared to one in α-ZrP), facilitates the direct insertion of bulky molecules without the need for a pre-intercalation step. nih.gov

An example of this is the direct ion exchange of the luminescent metal complex tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) into θ-ZrP, resulting in an expanded interlayer distance of 15.2 Å. nih.gov Similarly, the anticancer drug molybdocene dichloride has been successfully intercalated into θ-ZrP nanoplatelets. acs.org

The table below summarizes the direct intercalation of various large molecular species into this compound.

| Intercalated Species | Zirconium Phosphate Phase | Initial Interlayer Distance (Å) | Final Interlayer Distance (Å) |

| [Ru(bpy)₃]²⁺ | θ-ZrP | 10.4 | 15.2 |

| Molybdocene Dichloride | θ-ZrP | 10.4 | 11.0 |

| Cobalt Porphyrin | α-ZrP | 7.6 | 9.58 |

| Insulin (B600854) | θ-ZrP | 10.4 | 29.3 |

| Cisplatin (B142131) | θ-ZrP | 10.4 | 9.3 |

Data sourced from multiple research findings. nih.govacs.orgnsf.govnsf.govnih.gov

Amine-Mediated Exfoliation and Nanosheet Formation from this compound

Exfoliation is the process of separating the layers of a bulk layered material to produce two-dimensional nanosheets. For this compound, the most common method involves the intercalation of amines. This process is driven by an acid-base reaction between the P-OH groups of the zirconium phosphate and the amine molecules. nih.gov

The intercalation of small amines, such as propylamine (B44156) or butylamine, into the interlayer space of α-ZrP leads to an increase in the interlayer distance. tandfonline.comresearchgate.net At a sufficiently high concentration of the intercalated amine, the repulsive forces between the cationic amine headgroups cause the layers to separate, leading to exfoliation and the formation of a colloidal suspension of zirconium phosphate nanosheets. acs.org Tetraalkylammonium hydroxides, such as tetra-n-butylammonium hydroxide (B78521) (TBA⁺OH⁻), are also effective exfoliating agents. nih.govresearchgate.netnih.gov The mechanism is believed to involve the formation of an amine double layer in the interlayer space, which leads to exfoliation due to cation-cation repulsions. nih.gov

The resulting nanosheets possess a high surface area and have their active sites more exposed, which is advantageous for applications such as catalysis and the development of nanocomposites. researchgate.net

Intercalation of Organic Molecules and Polymers into this compound

A wide variety of organic molecules can be intercalated into the layers of this compound, leading to the formation of organic-inorganic hybrid materials with tailored properties. The intercalation is often driven by acid-base interactions or hydrogen bonding.

For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong organic base, has been intercalated into α-ZrP, with the resulting material showing potential as a latent thermal catalyst. mdpi.com The intercalation of p-aminoazobenzene into α-ZrP results in a highly ordered and densely packed nanostructure within the interlayer space, where the organic molecules are strongly hydrogen-bonded to the inorganic layers. mdpi.com Caffeine has also been successfully intercalated into α-ZrP, with the resulting product showing modified topical release properties. rsc.org

The intercalation of long-chain amines, such as octadecylamine, into zirconium phosphate is influenced by the amine-to-phosphate ratio and can lead to significant changes in the crystallographic features of the host material. researchgate.net

Below is a table showing examples of intercalated organic molecules and the resulting interlayer spacing.

| Intercalated Organic Molecule | Zirconium Phosphate Phase | Resulting Interlayer Distance (Å) |

| DBU (0.58 molar ratio) | α-ZrP | 14.0 |

| p-Aminoazobenzene | α-ZrP | 23.9 |

| Benzylalkylammonium (BC12) | α-ZrP | 29.8 |

| Benzylalkylammonium (BC14) | α-ZrP | 32.7 |

| Benzylalkylammonium (BC16) | α-ZrP | 35.6 |

Data compiled from various studies. mdpi.commdpi.comsemanticscholar.org

Polymers can also be intercalated to form polymer-matrix nanocomposites with enhanced properties. This often involves the exfoliation of zirconium phosphate into nanosheets, which are then dispersed within a polymer matrix.

Intercalation of Inorganic Metal Complexes and Nanoparticles within this compound Frameworks

The layered structure of this compound serves as an excellent host for the intercalation of inorganic metal complexes and the formation of nanoparticles within its framework. This is often achieved through ion exchange, where the interlayer protons are replaced by metal cations or cationic metal complexes. acs.org

First-row transition metal cations such as Fe²⁺, Fe³⁺, Co²⁺, and Ni²⁺ have been intercalated into θ-ZrP to create materials for electrocatalysis. acs.org The anticancer drug cisplatin has been directly intercalated into zirconium phosphate nanoplatelets, where the chloride ligands of cisplatin are substituted by the phosphate groups of the layers, forming a crosslinked structure. nih.gov The organometallic compound cobaltocene (B1669278) can also be intercalated, leading to an increase in the layer spacing.

Furthermore, zirconium phosphate can act as a support for the synthesis of nanoparticles. For instance, silver-exchanged zirconium phosphate can be treated with halogen acids to form silver halide (AgX, where X = Cl, Br) nanoparticles within the composite material, which show catalytic activity. rsc.org Gold nanoparticles have been anchored onto the surface of polydopamine-modified zirconium phosphate nanosheets. mdpi.com

Intercalation of Biomolecules into this compound

The ability to intercalate biomolecules into this compound has opened up possibilities for applications in drug delivery and biotechnology. The intercalation of proteins and enzymes into zirconium phosphate was first explored in the 1990s. nsf.gov

A notable example is the nanoencapsulation of insulin into zirconium phosphate for potential oral delivery applications. nih.gov The intercalation of insulin into θ-ZrP results in a significant expansion of the interlayer distance to 29.3 Å, indicating the successful insertion of the protein. acs.orgnsf.gov The interaction between the biomolecules and the zirconium phosphate surface can be facilitated by using a gel of zirconium phosphate. rsc.org

The intercalation of biomolecules can enhance their stability. For instance, when enzymes are adsorbed onto the surface of zirconium phosphate nanosheets, a decrease in the entropy of the enzyme's denatured state can lead to enhanced stability. acs.org

Catalytic Applications and Surface Chemistry of Zirconium Dihydrogen Phosphate

Intrinsic Catalytic Activity of Zirconium Dihydrogen Phosphate (B84403) as Solid Acids

The inherent acidity of zirconium dihydrogen phosphate is a cornerstone of its catalytic function. mdpi.com The surface of ZrP possesses both Brønsted acidity, due to the presence of P-OH groups, and Lewis acidity, associated with Zr⁴⁺ centers. mdpi.com The preparation method and subsequent modifications can significantly influence the surface characteristics, including the balance of acid sites, which in turn dictates its performance in various acid-catalyzed reactions. mdpi.comresearchgate.net

This compound has proven to be an effective solid acid catalyst for a variety of organic transformations. mdpi.commq.edu.au Its ability to facilitate reactions such as dehydration, isomerization, and hydrolysis is well-documented. mdpi.commdpi.com

Dehydration: ZrP-based materials have been successfully employed in dehydration reactions. For instance, the conversion of methanol (B129727) to dimethyl ether (DME) has been studied using catalysts derived from zirconium phosphate, which showed high stability and selectivity. acs.org In another study, a modified natural zeolite with zirconium phosphate demonstrated high catalytic activity in the dehydration of isopropanol (B130326) to produce diisopropyl ether (DIPE). oiccpress.com Similarly, sodium montmorillonite (B579905) modified with zirconium phosphate from a dihydrogen phosphate precursor exhibited a methanol conversion of 96.76% and a dimethyl ether selectivity of 96.8%. researchgate.netoiccpress.com The Brønsted acidity of monohydrogen orthophosphate groups is considered the active site for the dehydration of ethanol. researchgate.net

Isomerization: The acidic nature of zirconium phosphate makes it a candidate for isomerization reactions, which are crucial in various industrial processes. The tunable acidity allows for the control of reaction pathways, favoring the formation of specific isomers. mq.edu.aumdpi.com

Ester Hydrolysis: Zirconium-based catalysts have also been investigated for the hydrolysis of esters. Discrete zirconium-oxo clusters, which share structural similarities with the active sites in some zirconium phosphates, have shown catalytic activity towards the hydrolysis of phosphate esters like ethyl paraoxon. nih.gov While direct studies on ester hydrolysis by this compound are part of a broader investigation into acid-catalyzed reactions, the fundamental acidic properties suggest its potential in this area. mdpi.commdpi.com The challenge in acid-catalyzed ester condensations and their reverse reaction, hydrolysis, is often managing the presence of water, which can affect the equilibrium and catalyst activity. nii.ac.jp

| Reactant | Product | Catalyst System | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Methanol | Dimethyl Ether | Sodium montmorillonite-zirconium phosphate | 96.76 | 96.8 | researchgate.netoiccpress.com |

| Isopropanol | Diisopropyl Ether | Zirconium phosphate modified natural zeolite | 66.73 | 47.8 | oiccpress.com |

The conversion of biomass into valuable chemicals and biofuels is a critical area of green chemistry, and this compound has emerged as a promising catalyst due to its high thermal stability and water tolerance. mdpi.com These properties are particularly advantageous for biomass conversions that often occur at elevated temperatures and in aqueous media. mdpi.com

ZrP's acidity enables it to catalyze key reactions in biomass valorization, such as hydrolysis and dehydration. mdpi.com For example, mesoporous zirconium phosphate has demonstrated excellent catalytic activity in the dehydration of sugars like fructose, glucose, and sucrose (B13894) to 5-hydroxymethylfurfural (B1680220) (5-HMF), a vital platform chemical. mdpi.com In one study, a mesoporous ZrP catalyst yielded 80% 5-HMF from fructose. mdpi.com Another investigation reported the use of a hierarchically porous monolithic ZrP for the dehydration of xylose to furfural, noting the catalyst's good activity and recyclability. mdpi.com

Furthermore, zirconium phosphate has been utilized in the hydrolysis of cellulose (B213188). It can act as a co-catalyst with phosphoric acid to enhance the extraction of nanocellulose from lignocellulose, reducing the required amount of strong acid. mdpi.com Supported nickel catalysts on zirconium phosphate have also been developed for the direct conversion of microcrystalline cellulose into sorbitol, achieving a yield of 60.8%. rsc.orgresearchgate.net

| Biomass Feedstock | Target Product | Catalyst System | Yield/Conversion | Reference |

|---|---|---|---|---|

| Fructose | 5-Hydroxymethylfurfural (5-HMF) | Mesoporous Zirconium Phosphate | 80% yield | mdpi.com |

| Glucose | 5-Hydroxymethylfurfural (5-HMF) | Mesoporous Zirconium Phosphate | 63% yield | mdpi.com |

| Xylose | Furfural | Hierarchically porous monolithic ZrP | Good catalytic activity | mdpi.com |

| Microcrystalline Cellulose | Sorbitol | Nickel supported on Zirconium Phosphate (Ni/ZrP₂) | 60.8% yield | rsc.org |

| Lignocellulose | Nanocellulose | ZrP-assisted phosphoric acid hydrolysis | 48.33% cellulose yield | mdpi.com |

This compound as Supports for Heterogeneous Catalysis

Beyond its intrinsic catalytic activity, this compound serves as a robust support for various catalytically active species. mdpi.com Its layered structure and high surface area facilitate the dispersion and stabilization of active components, while its insolubility allows for easy recovery and reuse of the heterogeneous catalyst. mdpi.commdpi.com

The surface of zirconium phosphate provides anchoring sites for the immobilization of organometallic complexes. mdpi.com This strategy combines the high activity and selectivity of homogeneous organometallic catalysts with the practical advantages of heterogeneous systems. The interaction between the support and the complex can enhance catalytic performance and stability. mdpi.com The ability to functionalize ZrP with organic groups allows for tailored interactions with specific organometallic species, further expanding its utility as a catalyst support. mdpi.com

Zirconium phosphate is an excellent support for a wide range of metal ions and nanoparticles. mdpi.commdpi.com

Noble Metals: Noble metals such as palladium (Pd) and platinum (Pt) have been successfully supported on porous lamellar zirconium phosphate heterostructures. nih.gov These materials have been tested in hydrodeoxygenation (HDO) reactions, where the dispersion of the metal plays a crucial role. TEM analysis has shown that high dispersion of Pd and Pt can be achieved on these supports. nih.govmdpi.com For example, Pd nanoparticles supported on ZrP have been used for the synthesis of 1,6-Hexanediol from 5-HMF. mdpi.com

Metal Ions: The ion-exchange capabilities of zirconium phosphate allow for the incorporation of various metal cations. wikipedia.orgmdpi.com Divalent and trivalent metal ions like Fe(II), Fe(III), Co(II), and Ni(II) can be intercalated between the layers of ZrP or adsorbed onto its surface. mdpi.com These metal-modified materials are particularly relevant in electrocatalysis. mdpi.comsemanticscholar.org

Metal Oxides: Zirconium phosphate can also support metal oxides. For instance, bi-functional catalysts based on noble metals (Pt or Pd) and molybdenum oxide have been prepared using a pillared zirconium phosphate heterostructure as a support for HDO reactions. mdpi.com The support's properties are only slightly affected by the incorporation of these metals, making it a stable platform. mdpi.com

Electrocatalysis with this compound (e.g., Oxygen Evolution Reaction - OER)

In the field of electrocatalysis, zirconium phosphate is investigated primarily as a catalyst support for reactions crucial to renewable energy technologies, such as the oxygen evolution reaction (OER). mdpi.commdpi.com OER is a key half-reaction in water splitting for hydrogen production. mdpi.com

Zirconium phosphate itself is not the primary active catalyst for OER, but its layered structure is leveraged to support active transition metal-based electrocatalysts. mdpi.com Systems involving Fe(II), Fe(III), Co(II), and Ni(II) cations have been synthesized in two forms: metal-intercalated ZrP and metal-adsorbed ZrP. mdpi.comstanford.edu Studies have shown that these metal-modified ZrP systems are active for the OER in alkaline solutions. mdpi.comresearchgate.net

Research indicates that the OER may occur preferentially on the surface of the layered ZrP nanoparticles rather than within the interlayer galleries. researchgate.net Consequently, strategies to exfoliate ZrP into nanosheets have been employed to increase the accessible surface area for catalyst loading and improve site access. researchgate.net For instance, Co- and Ni-modified exfoliated ZrP have shown significantly lower overpotentials for OER compared to their non-exfoliated counterparts. researchgate.net In some applications, such as in proton exchange membrane (PEM) water electrolysis, zirconium hydrogen phosphate is considered as an additive in the electrocatalytic layers to improve electrode integrity and durability. ntnu.nontnu.no

| Catalyst System | Modification Type | Overpotential at 10 mA/cm² (mV) | Reference |

|---|---|---|---|

| 10:1 Fe(II):ZrP | Adsorbed | 490 | mdpi.com |

| 10:1 Fe(II):ZrP | Intercalated | 524 | mdpi.com |

Influence of Surface Acidity and Textural Properties on this compound Catalytic Performance

The catalytic efficacy of this compound, often referred to as zirconium phosphate (ZrP), is intrinsically linked to its surface chemistry and physical architecture. mdpi.commdpi.com The interplay between surface acidity and textural properties such as specific surface area, pore volume, and pore size distribution is a determining factor in the material's performance in a wide array of chemical transformations. mdpi.comfccsa.com.br The tunability of these characteristics through controlled synthesis and modification allows for the rational design of ZrP-based catalysts for specific applications. mdpi.com

The catalytic prowess of zirconium phosphate stems from the presence of both Brønsted and Lewis acid sites on its surface. mdpi.commdpi.com The Brønsted acidity originates from the protons of the surface P-OH (phosphate hydroxyl) groups, while the Lewis acidity is attributed to the coordinatively unsaturated Zr⁴⁺ centers. mdpi.commdpi.com The density and ratio of these acid sites can be tailored by manipulating the synthesis conditions, particularly the P/Zr molar ratio and the subsequent calcination temperature. mdpi.commdpi.com

Research has shown that a higher density of acidic sites generally leads to superior catalytic activity. mdpi.com For instance, in the conversion of biomass-derived molecules, the catalytic performance is often directly correlated with the total acidity of the ZrP material. Amorphous ZrP with a P/Zr ratio of 2, calcined at 400 °C, exhibited the highest surface area, pore volume, and total acid density, leading to optimal performance in the dehydration of C6-sugars to 5-hydroxymethylfurfural (5-HMF). mdpi.com Similarly, for the production of n-butyl levulinate from levulinic acid, mesoporous ZrP with a P/Zr ratio of 2 demonstrated the highest total acidity and surface area, resulting in the best catalytic yield. mdpi.com

The nature of the acid sites also plays a crucial role. In the aqueous phase dehydration of glucose, it was found that ZrP with a higher proportion of Brønsted acid sites was more effective. mdpi.com The strength of these acid sites can be further enhanced by anchoring strongly acidic groups, such as sulfonic acid groups, onto the surface of the ZrP layers. mdpi.com

Beyond the chemical nature of the surface, the physical texture of the catalyst is paramount. fccsa.com.br A high specific surface area is essential as it maximizes the number of exposed acid sites available for interaction with reactant molecules. mdpi.com Furthermore, the porous structure of the catalyst governs the diffusion of reactants to the active sites and the subsequent escape of products. fccsa.com.brrsc.org

Mesoporous zirconium phosphates, often synthesized using surfactants like cetyltrimethylammonium bromide (CTAB) as templates, provide a high surface area and a well-defined pore structure, which significantly enhances catalytic activity. mdpi.com These materials have shown excellent performance in reactions such as the conversion of sugars to 5-HMF and the Friedel-Crafts benzylation of benzene. mdpi.com The improved performance is attributed not only to the high number of surface active sites but also to the facilitated mass transport within the mesopores. mdpi.commdpi.com